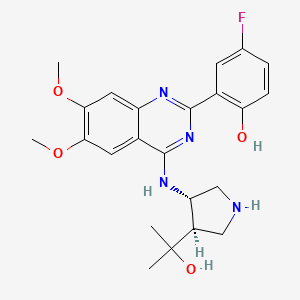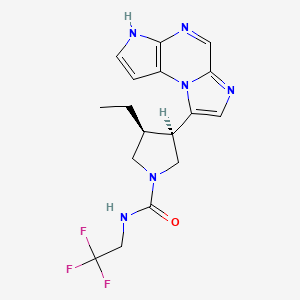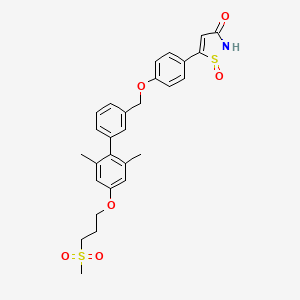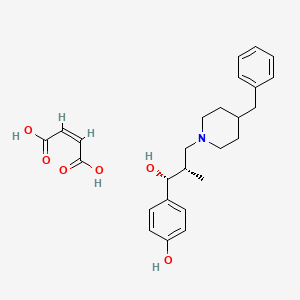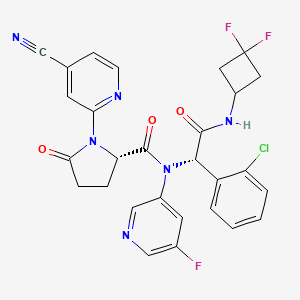
伊伏替尼
描述
伊伏替尼,商品名为 Tibsovo,是一种抗癌药物,主要用于治疗急性髓性白血病和胆管癌。它是一种异柠檬酸脱氢酶 1 (IDH1) 酶的小分子抑制剂,该酶在各种癌症中经常发生突变。 通过抑制该酶,伊伏替尼有助于减少致癌代谢物 2-羟基戊二酸的异常产生,从而促进恶性细胞的分化 .
科学研究应用
作用机制
伊伏替尼通过抑制突变的异柠檬酸脱氢酶 1 (IDH1) 酶发挥作用。该酶负责将 α-酮戊二酸转化为 2-羟基戊二酸,这是一种促进肿瘤发生的致癌代谢物。 通过抑制这种转化,伊伏替尼降低了 2-羟基戊二酸的水平,从而允许恶性细胞分化并抑制其增殖 .
类似化合物:
IDH305: 突变的 IDH1 酶的另一种抑制剂。
奥卢替尼 (FT2102): 突变的 IDH1 酶的选择性抑制剂。
沃拉替尼 (AG881): 靶向 IDH1 和 IDH2 突变。
BAY1436032: 抑制 IDH1 和 IDH2 突变.
伊伏替尼的独特性: 伊伏替尼在对突变的 IDH1 酶的高选择性和效力方面是独一无二的。它已得到广泛研究,并在 IDH1 突变的癌症患者中显示出明显的临床益处。 它能够特异性靶向突变酶,同时保留野生型酶,使其成为一种有价值的治疗剂 .
生化分析
Biochemical Properties
Ivosidenib plays a crucial role in biochemical reactions by inhibiting the mutant IDH1 enzyme . This interaction disrupts the enzyme’s normal function, altering the production of certain metabolites within the cell.
Cellular Effects
Ivosidenib influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its inhibition of the IDH1 enzyme can lead to changes in the levels of certain metabolites, which can have downstream effects on various cellular processes .
Molecular Mechanism
The mechanism of action of Ivosidenib involves binding to the mutant IDH1 enzyme, inhibiting its activity . This can lead to changes in gene expression and disrupt normal cellular metabolism.
Temporal Effects in Laboratory Settings
The effects of Ivosidenib can change over time in laboratory settings. Studies have shown that it has a significant impact on the survival of patients with IDH1-mutated acute myeloid leukemia and advanced cholangiocarcinoma , indicating its long-term effects on cellular function.
Metabolic Pathways
Ivosidenib is involved in the metabolic pathway of the IDH1 enzyme . By inhibiting this enzyme, it can affect metabolic flux and the levels of certain metabolites.
准备方法
合成路线和反应条件: 伊伏替尼的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括吡咯烷环的形成、氰基吡啶部分的引入以及二氟环丁基的引入。 反应条件通常涉及使用有机溶剂、催化剂和试剂,如氯化剂和氟化剂 .
工业生产方法: 伊伏替尼的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高通量反应器、连续流动化学和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型: 伊伏替尼经历各种化学反应,包括:
氧化: 伊伏替尼可以在特定条件下被氧化形成氧化衍生物。
还原: 还原反应可用于修饰伊伏替尼中存在的官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺和硫醇等亲核试剂通常用于取代反应.
主要形成的产物: 这些反应形成的主要产物包括具有修饰官能团的伊伏替尼的各种衍生物,这些衍生物可以进一步探索其药理特性 .
相似化合物的比较
IDH305: Another inhibitor of the mutant IDH1 enzyme.
Olutasidenib (FT2102): A selective inhibitor of the mutant IDH1 enzyme.
Vorasidenib (AG881): Targets both IDH1 and IDH2 mutations.
BAY1436032: Inhibits both IDH1 and IDH2 mutations.
Uniqueness of Ivosidenib: Ivosidenib is unique in its high selectivity and potency for the mutant IDH1 enzyme. It has been extensively studied and has shown significant clinical benefits in patients with IDH1-mutated cancers. Its ability to specifically target the mutant enzyme while sparing the wild-type enzyme makes it a valuable therapeutic agent .
属性
IUPAC Name |
(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJZXSAJMHAVGX-DHLKQENFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)[C@@H](C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClF3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027928 | |
| Record name | Ivosidenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Ivosidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14568 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Isocitrate dehydrogenase 1 (IDH1) is a metabolic enzyme in the cytoplasm and peroxisomes that plays a role in many cellular processes, including mitochondrial oxidative phosphorylation, glutamine metabolism, lipogenesis, glucose sensing, and regulation of cellular redox status. IDH1 converts isocitrate to α-ketoglutarate (α-KG), a normal metabolite in the carboxylic acid cycle. Multiple cancers are associated with missense mutations in IDH1, leading to the substitution of the amino acid arginine 132 in the enzyme active site, acquired gain-of-function activity, and increased enzyme activity. IDH1 mutation results in the accumulation of D-2-hydroxyglutarate (D-2HG), an oncometabolite that is structurally similar to α-KG. D-2HG inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, which play a role in histone and DNA demethylation along with other cellular processes. Inhibition of these enzymes leads to histone and DNA hypermethylation and a block in cell differentiation, including hematopoietic differentiation. With histone hypermethylation, methylation-sensitive insulators cannot regulate the activation of oncogenes. Excess D-2HG ultimately interferes with cellular metabolism and alters epigenetic regulation towards oncogenesis. Ivosidenib inhibits the mutant IDH1 at much lower concentrations than the wild-type enzyme. It targets gene mutations at position R132, with R132H and R132C being the most common mutations. In mouse xenograft models of IDH1-mutated AML, ivosidenib caused a decrease in D-2HG levels in a dose-dependent manner and induced myeloid differentiation _in vitro_ and _in vivo_. Ivosidenib works to inhibit histone demethylases and restore normal methylation conditions to promote cell differentiation and oncogene regulation. | |
| Record name | Ivosidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14568 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1448347-49-6 | |
| Record name | Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)-, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448347-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ivosidenib [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448347496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ivosidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14568 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ivosidenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IVOSIDENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2PCN8MAM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of ivosidenib?
A1: Ivosidenib is a potent, selective, small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). [, , , , ]
Q2: How do mutations in isocitrate dehydrogenase 1 (IDH1) contribute to cancer development?
A2: Mutations in IDH1 lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts cellular processes and promotes tumor growth. [, , , , ]
Q3: What is the mechanism of action of ivosidenib in inhibiting mIDH1?
A3: Ivosidenib binds to mIDH1 and blocks its ability to convert α-ketoglutarate to 2-HG, thereby reducing 2-HG levels. [, ]
Q4: What are the downstream effects of ivosidenib treatment on cancer cells?
A4: By inhibiting mIDH1 and reducing 2-HG levels, ivosidenib promotes differentiation of malignant cells, potentially leading to tumor regression. [, , ]
Q5: How does ivosidenib affect the immune response in the tumor microenvironment?
A5: Research suggests that ivosidenib treatment may enhance anti-tumor immunity by increasing interferon signaling and CD8+ T-cell infiltration in the tumor microenvironment. []
Q6: What is the molecular formula and weight of ivosidenib?
A6: The molecular formula of ivosidenib is not explicitly mentioned in the provided research papers.
Q7: Is there any available spectroscopic data for ivosidenib?
A7: The provided research papers do not contain specific spectroscopic data for ivosidenib.
Q8: Does ivosidenib possess any catalytic properties itself?
A8: Ivosidenib acts as an enzyme inhibitor and does not exhibit intrinsic catalytic properties. [, ]
Q9: Have computational methods been employed to study ivosidenib?
A9: Yes, three-dimensional (3D) modeling has been utilized to understand the interactions between ivosidenib and IDH1, particularly regarding the impact of second-site IDH1 mutations on drug binding. []
Q10: How do structural modifications of ivosidenib affect its activity and potency?
A10: The research indicates that second-site mutations in IDH1 can alter the binding of ivosidenib, potentially leading to reduced inhibitory potency. []
Q11: What is the primary route of administration for ivosidenib?
A11: Ivosidenib is administered orally. [, , , , , ]
Q12: How is ivosidenib metabolized in the body?
A12: Ivosidenib is primarily metabolized through oxidative pathways in the liver. [, , ]
Q13: Does ivosidenib exhibit a dose-dependent pharmacokinetic profile?
A13: Yes, ivosidenib displays dose-dependent bioavailability, with higher doses leading to proportionally greater exposure. [, ]
Q14: Are there any known drug-drug interactions with ivosidenib?
A14: Ivosidenib is a moderate inducer of CYP3A4 and CYP2B6 enzymes, potentially affecting the metabolism of co-administered drugs metabolized by these enzymes. It also inhibits P-glycoprotein, which may impact the transport of other drugs. [, , , ]
Q15: What is the relationship between ivosidenib exposure and its pharmacodynamic effects?
A15: Studies suggest a dose- and exposure-dependent relationship between ivosidenib and 2-HG reduction in tumors. [, ]
Q16: Does hepatic impairment affect the pharmacokinetics of ivosidenib?
A16: Mild hepatic impairment shows negligible effects, while moderate hepatic impairment can reduce total ivosidenib exposure, though the unbound fraction may increase. []
Q17: Does ivosidenib affect triazole levels in patients?
A17: Ivosidenib can significantly reduce the serum levels of triazole antifungal medications like posaconazole and voriconazole, likely due to its effects on CYP enzymes and drug transporters. []
Q18: What types of preclinical models have been used to study ivosidenib's efficacy?
A18: Preclinical studies have utilized cell-based assays, xenograft mouse models, and genetically engineered mouse models to investigate the anti-tumor effects of ivosidenib. [, ]
Q19: What clinical trials have been conducted with ivosidenib?
A19: Several phase I and III clinical trials have evaluated ivosidenib in patients with mIDH1 AML, MDS, and cholangiocarcinoma, demonstrating encouraging response rates and clinical benefits. [, , , , ]
Q20: How effective is ivosidenib in treating relapsed or refractory acute myeloid leukemia (AML)?
A20: In clinical trials, ivosidenib demonstrated promising activity in patients with relapsed or refractory AML harboring an IDH1 mutation, leading to durable remissions and transfusion independence. []
Q21: What is the efficacy of ivosidenib in combination with azacitidine for newly diagnosed AML?
A21: Clinical trials have shown that the combination of ivosidenib and azacitidine significantly improves event-free survival and overall survival compared to azacitidine alone in patients with newly diagnosed IDH1-mutated AML. [, ]
Q22: What are the known mechanisms of resistance to ivosidenib?
A22: Resistance mechanisms include co-occurring mutations, particularly in receptor tyrosine kinase (RTK) pathway genes, and the emergence of second-site mutations in IDH1 that restore 2-HG production. [, ]
Q23: Can patients develop resistance to ivosidenib after initially responding to treatment?
A23: Yes, secondary resistance to ivosidenib can occur, often due to the emergence of new mutations, including those in IDH2 and second-site mutations in IDH1. []
Q24: What are the common adverse events associated with ivosidenib treatment?
A24: Common adverse events reported in clinical trials include diarrhea, fatigue, nausea, decreased appetite, and differentiation syndrome. [, , , , ]
Q25: What is differentiation syndrome, and how is it managed in patients treated with ivosidenib?
A25: Differentiation syndrome is a potentially serious adverse reaction characterized by fever, respiratory distress, and other symptoms. It is managed with supportive care and corticosteroids. []
Q26: Are there any biomarkers that can predict response to ivosidenib?
A26: Research suggests that patients with lower co-mutational burden may be more likely to respond to ivosidenib. The presence of RTK pathway mutations has been associated with lower response rates. [, ]
Q27: How is response to ivosidenib monitored in patients?
A27: Monitoring includes clinical assessments, blood counts, bone marrow biopsies, and molecular testing to assess changes in IDH1 mutation burden. [, ]
Q28: What analytical methods are used to measure ivosidenib concentrations?
A28: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary method for quantifying ivosidenib levels in biological samples. [, ]
Q29: Are there alternative matrices, besides plasma, for analyzing ivosidenib levels?
A29: Research has shown a strong correlation between ivosidenib concentrations in dried blood spots (DBS) and plasma, indicating DBS as a potential alternative for pharmacokinetic analysis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


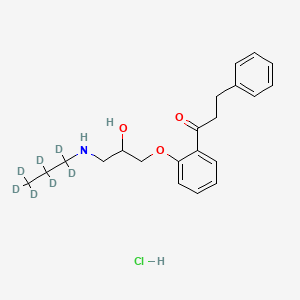
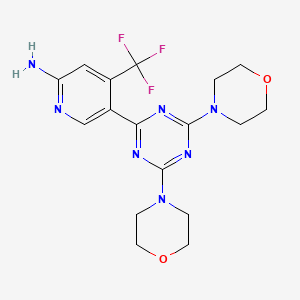

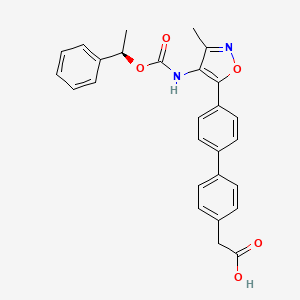
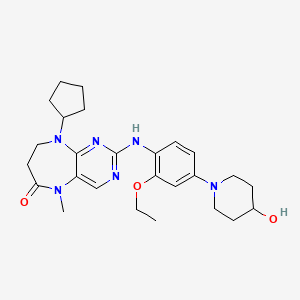
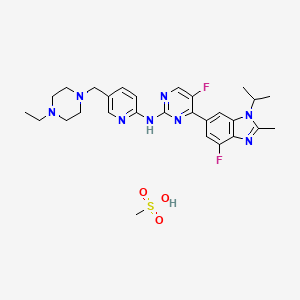
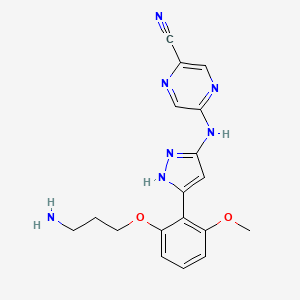
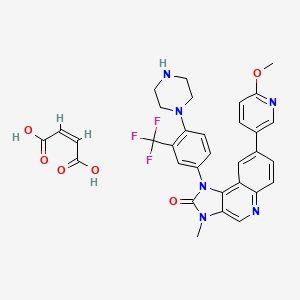
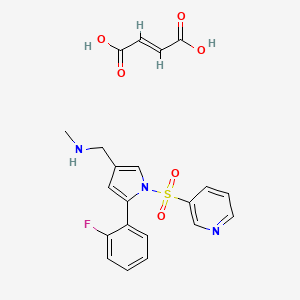
![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)
